molecular formula C21H23Cl3N4O2 B611559 Ulixertinib hydrochloride CAS No. 1956366-10-1

Ulixertinib hydrochloride

Cat. No. B611559
M. Wt: 469.791
InChI Key: DKGYQCPFBWFTHM-FSRHSHDFSA-N
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Description

Ulixertinib hydrochloride is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It is currently in clinical trials for the treatment of a wide range of tumors .


Molecular Structure Analysis

The molecular formula of Ulixertinib hydrochloride is C21H22Cl2N4O2 . The molecular weight is 433.33 g/mol and 469.8 g/mol when considering the hydrochloride group . The IUPAC name is 4-{5-chloro-2-[(propan-2-yl)amino]pyridin-4-yl}-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide .


Chemical Reactions Analysis

Ulixertinib has been shown to inhibit MAPK pathway activity in both in vitro and in vivo models, reducing cell viability with clinically achievable concentrations in the low nanomolar range . Combination treatment of Ulixertinib with MEK inhibitors (MEKi) or BH3-mimetics showed strong evidence of antiproliferative synergy in vitro .


Physical And Chemical Properties Analysis

Ulixertinib hydrochloride has a molecular weight of 469.8 g/mol . The compound is a small molecule, which allows it to be orally active .

Scientific Research Applications

ERK1/2 Inhibition in Cancer Treatment

Ulixertinib, also known as BVD-523, is a novel inhibitor of the ERK1/2 kinases. It has demonstrated potent preclinical activity in BRAF- and RAS-mutant cell lines and shown clinical activity in NRAS- and BRAF V600- and non-V600-mutant solid-tumor malignancies. This was evidenced in a multicenter phase I trial, highlighting its potential as a treatment for patients with advanced solid tumors (Sullivan et al., 2017).

Antagonizing Multidrug Resistance

Ulixertinib has been found to reverse multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2, in cancer cells. This action is achieved by inhibiting the efflux activity of these transporters, thus enhancing the efficacy of substrate anticancer drugs (Ji et al., 2018).

Preclinical Assessment and Pharmacokinetics

Studies have assessed the metabolic stability, permeability, protein binding, CYP inhibition and induction, and pharmacokinetics of ulixertinib in various models. These assessments are crucial for understanding the drug's behavior in biological systems and optimizing its therapeutic potential (Balakrishna et al., 2017).

Combination Therapy Potential

Ulixertinib has shown significant efficacy when combined with other cancer therapies, such as CDK4/6 inhibitors, in MAPK altered models. This suggests that it may be more effective as part of a combination therapy regimen in certain cancers (Emery et al., 2022).

Pediatric Cancer Treatment

Ulixertinib has shown promise in pediatric low-grade glioma models, particularly in treating tumors driven by MAPK pathway alterations. This indicates its potential use in pediatric oncology, especially in combination with MEK inhibitors or senolytics (Sigaud et al., 2022).

Future Directions

Ulixertinib is currently being investigated in multiple cancer clinical trials, both as a single agent and as part of combination therapy . For instance, a phase II basket study of Ulixertinib in combination with hydroxychloroquine is being conducted in patients with advanced GI malignancies harboring mutations in one of the following MAPK signaling-associated genes: KRAS, NRAS, HRAS, BRAF (non-V600), MEK1/2, or ERK1/2 . These data indicate a high clinical potential of Ulixertinib for the treatment of various types of cancer and strongly support its first clinical evaluation .

properties

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGYQCPFBWFTHM-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ulixertinib hydrochloride

CAS RN

1956366-10-1
Record name 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ulixertinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ULIXERTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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